molecular formula C17H13ClN2O3S B2859792 4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1322221-22-6

4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2859792
M. Wt: 360.81
InChI Key: SKHQGNOMKJLHGY-HTXNQAPBSA-N
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Description

The compound “4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a dioxin ring, and an amide group . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring, for example, could undergo reactions such as electrophilic substitution. The amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. For example, derivatives synthesized from indapamide showed significant proapoptotic activity against melanoma cell lines, with one compound demonstrating notable growth inhibition. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor progression and metastasis (Yılmaz et al., 2015).

Antimicrobial Activity

Research on novel benzothiazole derivatives has revealed their antimicrobial properties. For instance, newly synthesized benzimidazole, benzoxazole, and benzothiazole derivatives were screened for antimicrobial activity against bacterial and fungal strains, showcasing the potential of such compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antihyperglycemic Agents

In the quest for new antidiabetic agents, series of benzamide derivatives have been prepared and identified for their antihyperglycemic activity, highlighting the potential use of related compounds in the treatment of diabetes mellitus (Nomura et al., 1999).

Antioxidant Activity

Benzothiazole derivatives have been evaluated for their antioxidant activity, crucial in combating oxidative stress-related diseases. A study focusing on benzothiazole-isothiourea derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in protecting against oxidative damage (Cabrera-Pérez et al., 2016).

Synthesis and Characterization

The synthesis and characterization of (4-oxothiazolidine-2-ylidene)benzamide derivatives have been explored, showcasing the development of new compounds through convenient, one-pot, multicomponent syntheses. These studies provide insights into the structural and chemical properties of related compounds, laying the groundwork for further exploration of their scientific applications (Hossaini et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activities .

properties

IUPAC Name

4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-20-12-8-13-14(23-7-6-22-13)9-15(12)24-17(20)19-16(21)10-2-4-11(18)5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHQGNOMKJLHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

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